Hexaneperoxoic acid, 2-ethyl-, 1,1-dimethylethyl ester
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hexaneperoxoic acid, 2-ethyl-, 1,1-dimethylethyl ester typically involves the reaction of tert-butyl hydroperoxide with 2-ethylhexanoic acid in the presence of a base . The reaction proceeds through the deprotonation of tert-butyl hydroperoxide by the base, followed by the nucleophilic attack on the carbonyl carbon of 2-ethylhexanoic acid, forming the ester linkage .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in a biphasic system, where the reactants are partitioned between an aqueous and an organic phase . This method allows for efficient separation and purification of the product, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Hexaneperoxoic acid, 2-ethyl-, 1,1-dimethylethyl ester primarily undergoes decomposition reactions, where it breaks down to form free radicals . These free radicals can initiate polymerization reactions by reacting with monomers to form polymer chains .
Common Reagents and Conditions: The decomposition of this compound is typically carried out under controlled heating conditions, often in the presence of a solvent . The reaction is exothermic and requires careful temperature control to prevent runaway reactions .
Major Products Formed: The primary products formed from the decomposition of this compound are free radicals, which then react with monomers to form polymers . The specific nature of the polymer formed depends on the type of monomer used in the reaction .
Scientific Research Applications
Hexaneperoxoic acid, 2-ethyl-, 1,1-dimethylethyl ester is extensively used in scientific research, particularly in the fields of polymer chemistry and materials science . Its ability to initiate polymerization reactions makes it a valuable tool for synthesizing a wide range of polymers with diverse properties . Additionally, it is used in the production of unsaturated polyester resins, which are important materials in the manufacturing of fiberglass-reinforced plastics .
Mechanism of Action
The mechanism of action of hexaneperoxoic acid, 2-ethyl-, 1,1-dimethylethyl ester involves the generation of free radicals through the decomposition of the peroxide bond . These free radicals then initiate polymerization reactions by reacting with monomers to form polymer chains . The efficiency of this process is influenced by factors such as temperature, solvent, and the presence of other additives .
Comparison with Similar Compounds
Hexaneperoxoic acid, 2-ethyl-, 1,1-dimethylethyl ester is similar to other organic peroxides, such as tert-butyl benzoate peroxide and di-tert-butyl peroxide . it has a higher efficiency and faster initiation rate, making it more suitable for certain polymerization processes . Additionally, it does not contain a benzene ring, which reduces the risk of contamination in the final polymer product .
List of Similar Compounds:- Tert-butyl benzoate peroxide
- Di-tert-butyl peroxide
- Tert-butyl peroxy-2-ethylhexanoate
Properties
IUPAC Name |
tert-butyl 2-ethylhexaneperoxoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O3/c1-6-8-9-10(7-2)11(13)14-15-12(3,4)5/h10H,6-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKYCHHWIJXDAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)OOC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O3 | |
Record name | TERT-BUTYL PEROXY-2-ETHYLHEXANOATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2720 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0027511 | |
Record name | tert-Butyl peroxy-2-ethylhexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0027511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
This peroxide is particularly sensitive to temperature rises and contamination. Above a given "Control Temperature" they decompose violently. It is generally stored or transported with inert solids to mitigate the explosion hazard., Liquid | |
Record name | TERT-BUTYL PEROXY-2-ETHYLHEXANOATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2720 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Hexaneperoxoic acid, 2-ethyl-, 1,1-dimethylethyl ester | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
3006-82-4 | |
Record name | TERT-BUTYL PEROXY-2-ETHYLHEXANOATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2720 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | tert-Butyl peroxy-2-ethylhexanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3006-82-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | tert-Butyl peroxy-2-ethylhexanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003006824 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexaneperoxoic acid, 2-ethyl-, 1,1-dimethylethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | tert-Butyl peroxy-2-ethylhexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0027511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 2-ethylperoxyhexanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.192 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TERT-BUTYL PEROXY-2-ETHYLHEXANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KGA9W7ZS5I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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